molecular formula C7H14 B165699 4-Methyl-1-hexene CAS No. 3769-23-1

4-Methyl-1-hexene

Cat. No.: B165699
CAS No.: 3769-23-1
M. Wt: 98.19 g/mol
InChI Key: SUWJESCICIOQHO-UHFFFAOYSA-N
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Description

4-Methyl-1-hexene is an organic compound with the molecular formula C7H14 . It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.

Mechanism of Action

Target of Action

4-Methyl-1-hexene is a type of alkene, which are primarily targeted by catalysts in various chemical reactions. The primary target of this compound is the carbon-carbon double bond, which is susceptible to reactions such as addition, oxidation, and polymerization .

Mode of Action

The mode of action of this compound involves the interaction with a catalyst or a reagent that can break the pi bond of the alkene. This allows for the addition of other atoms or groups of atoms across the double bond . For example, in an acid-catalyzed hydration reaction, a strong acid protonates the alkene to generate a carbocation intermediate .

Biochemical Pathways

In this process, hydrogen is added across the double bond, converting the alkene to an alkane .

Pharmacokinetics

The physical properties of the compound, such as its boiling point (86-88 °c) and density (0705 g/mL at 20 °C), can influence its bioavailability .

Result of Action

The result of this compound’s action depends on the type of reaction it undergoes. For instance, in a hydrogenation reaction, the product is a saturated hydrocarbon. This reaction is exothermic, releasing energy in the form of heat .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the reaction. Temperature and pressure can also affect the rate and direction of the reaction . Additionally, safety precautions should be taken to avoid breathing in vapors and to ensure adequate ventilation, as the compound is flammable and may form explosive concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexene can be synthesized through several methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 4-methyl-1-hexanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base like sodium hydride. This reaction proceeds via a nucleophilic substitution mechanism.

Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a nickel complex, to promote the formation of higher alkenes, including this compound, from ethylene.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-hexene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylhexan-1-ol using oxidizing agents like potassium permanganate or osmium tetroxide.

    Hydrogenation: The compound can be hydrogenated to form 4-methylhexane in the presence of a catalyst like palladium on carbon.

    Halogenation: this compound reacts with halogens such as bromine or chlorine to form vicinal dihalides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under mild conditions.

    Hydrogenation: Hydrogen gas in the presence of a palladium catalyst at room temperature.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: 4-Methylhexan-1-ol

    Hydrogenation: 4-Methylhexane

    Halogenation: 4-Methyl-1,2-dibromohexane or 4-Methyl-1,2-dichlorohexane

Scientific Research Applications

4-Methyl-1-hexene has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in polymerization reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkenes.

    Medicine: Research is ongoing to explore its potential use in the synthesis of pharmaceutical intermediates.

    Industry: this compound is used in the production of specialty chemicals and as a monomer in the manufacture of certain types of plastics.

Comparison with Similar Compounds

4-Methyl-1-hexene can be compared with other similar alkenes, such as:

    1-Hexene: A linear alkene with a double bond between the first and second carbon atoms.

    2-Methyl-1-hexene: A branched alkene with a methyl group attached to the second carbon atom.

    4-Methyl-2-pentene: A branched alkene with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom.

Uniqueness: this compound is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

4-methylhex-1-ene
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InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3
Source PubChem
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InChI Key

SUWJESCICIOQHO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC=C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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Related CAS

26101-60-0
Record name 1-Hexene, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID40863272
Record name 4-Methylhex-1-ene
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Molecular Weight

98.19 g/mol
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Physical Description

Colorless liquid; [Aldrich MSDS]
Record name 4-Methylhex-1-ene
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Vapor Pressure

73.5 [mmHg]
Record name 4-Methylhex-1-ene
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CAS No.

3769-23-1
Record name 4-Methyl-1-hexene
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Record name 4-METHYL-1-HEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-methyl-1-hexene?

A: this compound has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A: Yes, ¹³C NMR spectroscopy has been used to study the structure of this compound, particularly its presence as a branch in polyethylene copolymers. [] This technique has also been used to analyze the tacticity of poly(this compound). [, ] ¹H NMR spectroscopy at 300 MHz has been utilized to examine the structure of poly(this compound) as well. []

Q3: What is the significance of the chiral center in this compound?

A: The presence of a chiral center in this compound leads to the existence of two enantiomers: (R)-4-methyl-1-hexene and (S)-4-methyl-1-hexene. These enantiomers can exhibit different properties in stereoselective reactions and polymerizations. [, , , , , , , , , , ]

Q4: How does the stereochemistry of this compound influence its polymerization?

A: The stereochemistry of this compound significantly impacts its polymerization behavior. For instance, using optically active catalysts with racemic this compound can lead to the preferential consumption of one enantiomer over the other, demonstrating stereoselectivity in the polymerization process. [, ] The tacticity of the resulting polymer, such as isotactic or syndiotactic poly(this compound), also depends on the stereochemistry of the monomer and the catalyst system used. [, , ]

Q5: How does the structure of this compound affect its reactivity with NO₃ radicals?

A: Studies show that the branched structure of this compound influences its reaction rate with NO₃ radicals. The position and degree of branching in this compound, compared to linear 1-alkenes, correlate with steric hindrance, affecting its reactivity with NO₃ radicals. []

Q6: Are there any applications of this compound in material science?

A: this compound is primarily used as a comonomer in the production of polyethylene copolymers. [] These copolymers are often studied for their material properties, which are influenced by the presence of the branched this compound units in the polyethylene backbone. []

Q7: Has this compound been studied in the context of insecticidal activity?

A: Research suggests that essential oils containing this compound, particularly from Tagetes minuta, show insecticidal activity against insects like Carpophilus dimidiatus and Oryzaephilus mercator. [, ] This activity is attributed to the presence of this compound and other C₁₀ molecules and oxygenated constituents in the essential oil. [, ]

Q8: How does the optical activity of poly(this compound) relate to its conformation?

A: Studies using techniques like circular dichroism (CD) spectroscopy indicate that the optical activity of poly(this compound) is related to its conformation. Specifically, the presence of helical conformations with a predominant screw direction in the polymer chains contributes to the observed optical activity. [, , ]

Q9: Can the optical activity of poly(this compound) be used to understand the stereoselectivity of its polymerization?

A: Yes, the optical activity of poly(this compound) provides insights into the stereoselectivity of its polymerization. By analyzing the optical activity of copolymers produced from enantiomerically pure and racemic this compound, researchers can deduce information about the catalyst's ability to differentiate between the enantiomers during polymerization. [, , ]

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